4-(4-methylphenyl)-1H-pyrrole-3-carboxylic Acid
CAS No.: 191668-22-1
Cat. No.: VC20935304
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 191668-22-1 |
|---|---|
| Molecular Formula | C12H11NO2 |
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H11NO2/c1-8-2-4-9(5-3-8)10-6-13-7-11(10)12(14)15/h2-7,13H,1H3,(H,14,15) |
| Standard InChI Key | ZAJLJBWVJBNSMR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CNC=C2C(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CNC=C2C(=O)O |
Introduction
Chemical Identity and Structure
4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound belonging to the pyrrole family with a carboxylic acid group at the 3-position and a p-tolyl (4-methylphenyl) substituent at the 4-position of the pyrrole ring. The molecular structure establishes a framework that allows for multiple interaction points with biological targets.
Molecular Information
| Parameter | Value |
|---|---|
| CAS Number | 191668-22-1 |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H11NO2/c1-8-2-4-9(5-3-8)10-6-13-7-11(10)12(14)15/h2-7,13H,1H3,(H,14,15) |
| Standard InChIKey | ZAJLJBWVJBNSMR-UHFFFAOYSA-N |
| SMILES Notation | CC1=CC=C(C=C1)C2=CNC=C2C(=O)O |
| PubChem Compound ID | 10679566 |
Structural Features
The compound possesses several notable structural features that influence its chemical reactivity and potential biological interactions:
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A pyrrole ring with an NH group that can serve as a hydrogen bond donor
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A carboxylic acid group at the 3-position capable of forming hydrogen bonds and ionic interactions
-
A p-tolyl substituent at the 4-position that enhances lipophilicity and provides potential π-π stacking interactions
-
A conjugated system that extends across both aromatic rings, influencing electron distribution
These structural elements create a molecule with multiple functional groups capable of interacting with various biological targets, particularly proteins with complementary binding pockets.
Physical and Chemical Properties
Understanding the physicochemical properties of 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid is essential for developing appropriate formulation strategies and predicting its behavior in biological systems.
Physical Properties
The compound is characterized by specific physical attributes that influence its handling, storage, and application in research settings.
| Property | Description |
|---|---|
| Physical State | Solid at room temperature |
| Solubility | Limited water solubility; better solubility in organic solvents |
| Acid-Base Behavior | Weakly acidic due to carboxylic acid group |
| Hydrogen Bonding | Capable of forming hydrogen bonds via NH and COOH groups |
| Melting Point | Not explicitly reported in the available literature |
Chemical Reactivity Profile
The reactivity of 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid is governed by its functional groups:
-
The carboxylic acid group can readily undergo esterification, amidation, and salt formation
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The pyrrole NH can participate in N-substitution reactions, though typically requiring activation
-
The aromatic systems (both pyrrole and phenyl rings) can undergo electrophilic aromatic substitution, though with varying regioselectivity
These reactive sites provide multiple opportunities for chemical modification to enhance the compound's properties or to create derivatives with improved bioactivity profiles.
Research Applications and Bioactivity
Pyrrole derivatives, including those structurally similar to 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid, have demonstrated significant bioactivity, suggesting potential research applications for this compound.
Comparative Analysis with Related Compounds
Understanding the structural and functional relationships between 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid and other pyrrole derivatives provides insights into its potential applications and properties.
Structural Analogs
Several compounds share structural similarities with 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid:
| Compound | Structural Difference | Potential Impact on Activity |
|---|---|---|
| 5-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acid | Position of p-tolyl group (5 vs. 4) | May alter binding orientation and target selectivity |
| 4-Methyl-1H-pyrrole-3-carboxylic acid | Simple methyl group instead of p-tolyl | Reduced lipophilicity and π-stacking potential |
| Methyl 4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate | Ester group instead of carboxylic acid; hydroxyl on phenyl | Different hydrogen bonding pattern; altered solubility |
| 1-Methyl-4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid ethyl ester | N-methylated and esterified | Eliminated NH hydrogen bonding; changed pharmacokinetics |
| These structural variations can significantly influence the compounds' physicochemical properties, binding affinities, and biological activities. |
Experimental Considerations
When working with 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid in research settings, several practical considerations should be addressed.
Analytical Methods
Various analytical techniques can be employed for the characterization and purity assessment of 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume